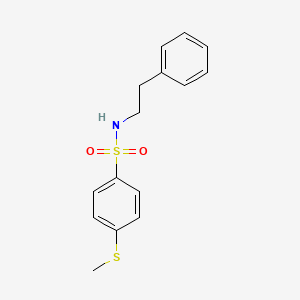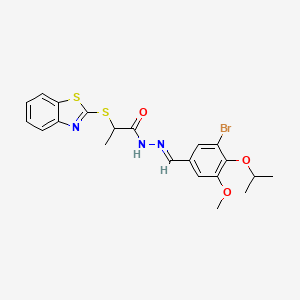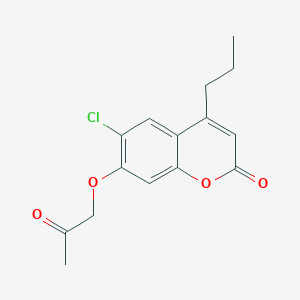
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the family of coumarin derivatives. It is widely used in scientific research due to its potential therapeutic properties. Cloricromene has been shown to possess anti-inflammatory, antithrombotic, and antioxidant activities.
Mécanisme D'action
The exact mechanism of action of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. This compound has also been shown to inhibit platelet aggregation and to enhance the production of nitric oxide (NO), which plays a crucial role in regulating vascular tone.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to inhibit platelet aggregation and to enhance the production of NO, which plays a crucial role in regulating vascular tone. Additionally, this compound has been shown to possess antioxidant activity, which helps to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one in lab experiments is its well-established safety profile. This compound has been extensively studied and has been shown to have a low toxicity profile. Additionally, this compound is readily available and can be easily synthesized in the lab.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. One area of research is the investigation of the effects of this compound on different biological systems, including the cardiovascular system, the nervous system, and the immune system. Another area of research is the development of new synthetic analogs of this compound with improved solubility and bioavailability. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that possesses potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antithrombotic, and antioxidant activities. This compound has been used in various scientific research studies to investigate its effects on different biological systems. Although the exact mechanism of action of this compound is not fully understood, it is believed to act through multiple pathways. There are several future directions for the study of this compound, including the investigation of its effects on different biological systems and the development of new synthetic analogs with improved solubility and bioavailability.
Méthodes De Synthèse
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one can be synthesized through a multistep process that involves the reaction of 4-hydroxycoumarin with 2-chloroacetyl chloride, followed by the reaction with propylamine and 2-oxopropyl acetate. The final product is obtained by the reaction of the intermediate with thionyl chloride. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antithrombotic, and antioxidant activities. This compound has been used in various scientific research studies to investigate its effects on different biological systems, including the cardiovascular system, the nervous system, and the immune system.
Propriétés
IUPAC Name |
6-chloro-7-(2-oxopropoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4/c1-3-4-10-5-15(18)20-13-7-14(19-8-9(2)17)12(16)6-11(10)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXWGILMVLGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

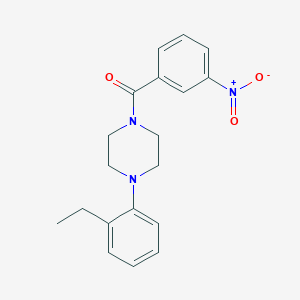
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)

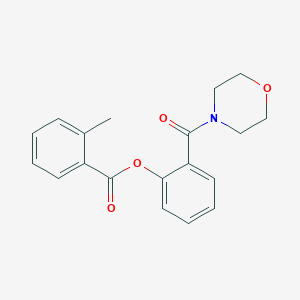
![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)



![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)

